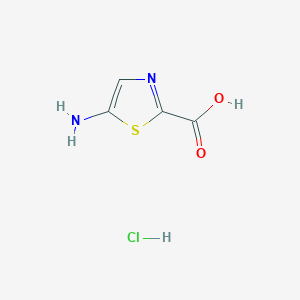

5-Aminothiazole-2-carboxylic acid hydrochloride

Overview

Description

5-Aminothiazole-2-carboxylic acid hydrochloride is a derivative of 2-aminothiazole . 2-Aminothiazole is a precursor to sulfathiazole, which is one of the “sulfa drugs” and can be used as a thyroid inhibitor in the treatment of hyperthyroidism .

Synthesis Analysis

A new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . The screening of the synthesized compounds for PDE5 activity was carried out using sildenafil as a reference drug . In an attempt to develop potent and selective anti-tumor drugs, a number of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on the structure of dasatinib were designed and synthesized .Molecular Structure Analysis

The molecular weight of 2-aminothiazole-5-carboxylic acid is 144.15 . The molecular weight of 2-N-Boc-amino-thiazole-5-carboxylic acid is 244.27 .Chemical Reactions Analysis

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .Physical and Chemical Properties Analysis

The empirical formula of 2-aminothiazole-5-carboxylic acid is C4H4N2O2S . The empirical formula of 2-N-Boc-amino-thiazole-5-carboxylic acid is C9H12N2O4S .Scientific Research Applications

Ruthenium-catalyzed Synthesis

Ruthenium-catalyzed synthesis utilizes 5-amino-1,2,3-triazole-4-carboxylic acid, highlighting its role in the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. This approach addresses the Dimroth rearrangement challenge, showcasing the compound's potential in creating triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).

Corrosion Inhibition

5-Aminothiazole derivatives have been studied for their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solution. The study demonstrates that these compounds, including 5-amino-1,2,4-triazole and its derivatives, act as mixed inhibitors, significantly enhancing corrosion resistance through adsorption and potential of zero charge modification (Hassan et al., 2007).

Antibacterial Activity

The synthesis of N-substituted-3-chloro-2-azetidinones from 2-aminobenzothiazole-6-carboxylic acid demonstrates its application in developing compounds with antibacterial activity. This research has identified compounds exhibiting good to moderate antibacterial activity against various microorganisms, highlighting the therapeutic potential of derivatives (Chavan & Pai, 2007).

Antiprion Activity

2-Aminothiazoles represent a new class of compounds with antiprion activity. Structure-activity relationship studies have improved the potency and physicochemical properties of these molecules, identifying leads that are orally absorbed and achieve high brain concentrations, suggesting a promising direction for therapeutic development for prion diseases (Gallardo-Godoy et al., 2011).

Synthesis of Derivatives

The preparation of 5-Aminothiazole-4-carboxylic acid derivatives illustrates the compound's utility in generating a range of bioactive molecules. Techniques such as cyclization and the use of polyphosphoric acid have been employed to yield products with potential applications in medicinal chemistry (Tamura et al., 1971).

Mechanism of Action

Target of Action

It is known that 2-aminothiazole derivatives, which include 5-aminothiazole-2-carboxylic acid hydrochloride, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

It is known that 2-aminothiazole derivatives exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that these compounds may interact with their targets to inhibit their activity, thereby preventing the proliferation of cancer cells.

Biochemical Pathways

It is known that 2-aminothiazole derivatives have broad pharmacological spectrum . They possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . This suggests that these compounds may affect multiple biochemical pathways related to these activities.

Result of Action

It is known that 2-aminothiazole derivatives exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that these compounds may inhibit the proliferation of cancer cells at the molecular and cellular level.

Safety and Hazards

Future Directions

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drug . Consequently, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Biochemical Analysis

Biochemical Properties

5-Aminothiazole-2-carboxylic acid hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . Additionally, it acts as a regulator of phosphodiesterase type 5 (PDE5), an enzyme that plays a role in the degradation of cyclic guanosine monophosphate (cGMP) . These interactions highlight the compound’s potential in modulating inflammatory and signaling pathways.

Cellular Effects

This compound affects various cellular processes. It has been observed to influence cell signaling pathways, particularly those involving cGMP and nitric oxide synthase . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, its interaction with COX enzymes can result in altered prostaglandin synthesis, impacting inflammation and pain responses . Furthermore, its role in PDE5 regulation can affect smooth muscle relaxation and vascular tone .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It inhibits COX-1 and COX-2 by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it regulates PDE5 activity by enhancing or inhibiting its function, which in turn affects cGMP levels and downstream signaling pathways . These molecular interactions underline the compound’s potential as a therapeutic agent in inflammatory and cardiovascular diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained modulation of inflammatory responses and cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and vasodilatory actions . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as COX-1, COX-2, and PDE5, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels, particularly those involved in inflammatory and signaling pathways . The compound’s metabolism and its effects on metabolic pathways are crucial for understanding its therapeutic potential and optimizing its use in clinical settings .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within tissues are influenced by these interactions, affecting its overall bioavailability and efficacy . Understanding these transport mechanisms is essential for developing effective delivery strategies for therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals ensure that the compound exerts its effects at the appropriate sites, enhancing its therapeutic potential . The compound’s activity within different subcellular compartments can influence various cellular processes, including signaling, metabolism, and gene expression .

Properties

IUPAC Name |

5-amino-1,3-thiazole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.ClH/c5-2-1-6-3(9-2)4(7)8;/h1H,5H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQBIOGFEKIEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol](/img/structure/B1529807.png)

![Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529811.png)

![[1-(5-Bromo-pyridin-2-yl)-1H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B1529819.png)

![[2-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1529826.png)